6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime
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Overview
Description
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common approach is to use vinylogs of γ-halo-α,β-unsaturated carbonyl compounds to expand the range of available derivatives . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antifungal properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also modulate immune responses by activating or inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Contains a methyl group instead of bromine.
Uniqueness
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the morpholino-oxoethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]oxy-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c19-14-3-1-13(2-4-14)17-15(23-7-10-27-18(23)21-17)11-20-26-12-16(24)22-5-8-25-9-6-22/h1-4,7,10-11H,5-6,8-9,12H2/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXIQCUVQLKKNC-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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